molecular formula C22H21N3O4S B2820778 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide CAS No. 1251672-62-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide

Cat. No. B2820778
CAS RN: 1251672-62-4
M. Wt: 423.49
InChI Key: LDPSZOVZJBAJKV-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H21N3O4S and its molecular weight is 423.49. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopic Studies

The compound has been characterized for its vibrational signatures using Raman and Fourier transform infrared spectroscopy. Advanced computational methods such as density functional theory were employed to explore the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers of the molecule. The study delved into the stereo-electronic interactions contributing to the molecule's stability, confirmed by natural bond orbital analysis and substantiated by vibrational spectral analysis. This thorough investigation provided insights into the molecule's structural dynamics and interactions, essential for understanding its properties and potential applications (Mary et al., 2022).

Synthesis and Process Research

The compound's significance was highlighted in the synthesis of 4,6-Dichloro-2-methylpyrimidine, a crucial intermediate in the manufacturing of the anticancer drug dasatinib. The study investigated the optimal synthesis conditions, providing a foundation for efficient and large-scale production of the intermediate, which is vital for the drug's manufacturing process (Lei-ming, 2012).

Development of Bioactive Compounds

In a study on O- and N-Substituted derivatives of planetol, the compound served as an electrophile in synthesizing target molecules with potential biological activities. The synthesized molecules exhibited cholinesterase inhibition and moderate antibacterial properties. The study also involved computational docking against acetyl cholinesterase, butyryl cholinesterase, and lipoxygenase, showcasing the compound's role in the development of bioactive molecules with therapeutic potential (Irshad et al., 2014).

Pharmaceutical Research

The compound's relevance was noted in the context of pharmaceutical research, specifically in the synthesis of novel heterocyclic compounds like Naphthoand benzopyranopyrimidines. These compounds, including their antibacterial and fungicidal activities, have been of interest due to their potential as neuropeptide S receptor antagonists and antiallergic properties. The research on these compounds provides valuable insights into the development of new pharmaceuticals (Osyanin et al., 2014).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-14-11-21(25-22(23-14)15-3-6-17(27-2)7-4-15)30-13-20(26)24-16-5-8-18-19(12-16)29-10-9-28-18/h3-8,11-12H,9-10,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPSZOVZJBAJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)OC)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.